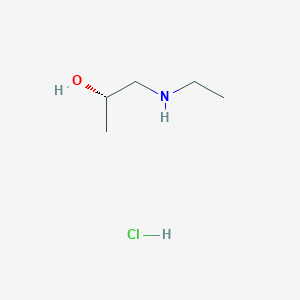

(2S)-1-(ethylamino)propan-2-ol hydrochloride

Description

Properties

IUPAC Name |

(2S)-1-(ethylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSJMEUBMZBZIW-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H](C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-46-0 | |

| Record name | (2S)-1-(ethylamino)propan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (2S)-1-(ethylamino)propan-2-ol Hydrochloride Salts

Abstract

The solid-state properties of an Active Pharmaceutical Ingredient (API) are critical determinants of its ultimate success in a drug product.[1][2] Among these, thermodynamic stability is paramount, influencing bioavailability, manufacturability, and shelf-life.[3] This guide provides a comprehensive framework for assessing the thermodynamic stability of chiral aminopropanol salts, using (2S)-1-(ethylamino)propan-2-ol hydrochloride as a representative case study. We will delve into the theoretical underpinnings of polymorphism, outline a suite of essential analytical techniques, and provide detailed, field-proven protocols for identifying the most stable crystalline form. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the robustness and consistency of pharmaceutical products.

Introduction: The Criticality of Solid-Form Selection

In pharmaceutical development, the selection of the optimal solid form of an API is a foundational decision that reverberates through the entire product lifecycle.[4][5] Many APIs can exist in multiple crystalline forms known as polymorphs, which, despite having the same chemical composition, exhibit distinct physical properties due to different molecular packing in the crystal lattice.[3] These differences can profoundly impact solubility, dissolution rate, and stability, thereby affecting the drug's therapeutic efficacy and safety profile.[6][7]

The hydrochloride salt of a basic compound like (2S)-1-(ethylamino)propan-2-ol is often chosen to enhance solubility and stability.[8] However, the formation of a salt does not preclude the existence of polymorphism. Failure to identify and select the most thermodynamically stable polymorph can lead to disastrous consequences, including unexpected form conversions during manufacturing or storage.[6] Such conversions can alter the drug's performance and lead to regulatory delays or even market withdrawal.[6] Therefore, a rigorous and systematic evaluation of the thermodynamic landscape of the API salt is not merely a regulatory expectation but a scientific necessity.[9][10]

This guide will walk through the essential principles and experimental workflows required to characterize and confirm the most stable form of (2S)-1-(ethylamino)propan-2-ol hydrochloride, ensuring a robust foundation for subsequent drug product development.

Theoretical Background: Understanding Polymorphism and Thermodynamic Stability

The solid-state form of an API is governed by the principles of thermodynamics. The most stable form is the one with the lowest Gibbs free energy (G) under a given set of conditions (temperature and pressure).

G = H - TS

Where:

-

G is the Gibbs Free Energy

-

H is the Enthalpy (related to the energy of the crystal lattice)

-

T is the absolute temperature

-

S is the Entropy (related to the degree of disorder in the system)

A metastable form has a higher free energy than the stable form and will, given sufficient activation energy, convert to the more stable form over time.[11] The relationship between polymorphic forms can be categorized as either monotropic or enantiotropic .

-

Monotropic System : One polymorph is the most stable form at all temperatures below the melting point. The other forms are metastable.

-

Enantiotropic System : There is a transition temperature at which the stability order of two polymorphs inverts. One form is more stable below this temperature, and the other is more stable above it.

The primary goal of the stability assessment is to identify the most stable form under the intended storage and processing conditions and to understand the potential for conversion from any metastable forms.

Core Experimental Workflow for Stability Assessment

A comprehensive assessment of thermodynamic stability involves a multi-pronged approach combining solid-state characterization techniques and solution-mediated transformation studies. The workflow is designed to first identify potential polymorphic forms and then determine their relative stability.

Caption: Diagram of a competitive slurry conversion experiment.

Data Interpretation: Building a Stability Profile

Let's consider a hypothetical scenario where our polymorph screen for (2S)-1-(ethylamino)propan-2-ol hydrochloride yielded two anhydrous polymorphs (Form A and Form B) and one hydrate (Form H).

Hypothetical Characterization Data

| Property | Form A | Form B | Form H |

| Appearance | White Crystalline Powder | Needles | Fine White Powder |

| XRPD | Distinct peaks at 8.1, 12.5, 19.8° 2θ | Distinct peaks at 9.5, 15.2, 21.3° 2θ | Distinct peaks at 7.2, 14.4, 22.1° 2θ |

| DSC (Onset) | Melt at 155°C | Melt at 148°C | Dehydration below 100°C, then melt at 148°C |

| TGA (Mass Loss) | <0.1% below 180°C | <0.1% below 180°C | ~8.5% mass loss at 70-95°C (Monohydrate) |

-

Initial Interpretation :

-

XRPD confirms three distinct crystalline forms.

-

TGA indicates Form H is a monohydrate, while Forms A and B are anhydrous.

-

DSC shows different melting points for the anhydrous forms. According to Burger's rules, the form with the higher melting point (Form A) is often, but not always, the more stable form at the melting point.

-

Slurry Experiment Results

-

At 25°C : A competitive slurry of Form A and Form B completely converted to Form A after 5 days.

-

At 50°C : A competitive slurry of Form A and Form B also converted completely to Form A after 3 days.

Implications for Drug Development and Regulatory Compliance

The identification of Form A as the most stable polymorph is a critical milestone. This form should be selected for further development, including formulation, toxicology studies, and clinical trials. [3]This choice minimizes the risk of solid-form changes during the product's shelf life, which could impact drug performance and safety.

All stability testing must be conducted in line with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [9][10][12]The data generated in these studies forms a core part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. [13][14]

Conclusion

The thermodynamic stability of an API is a non-negotiable aspect of modern drug development. A thorough investigation, grounded in the principles of physical chemistry and executed with robust analytical techniques, is essential to de-risk the development process. By employing a systematic workflow that includes comprehensive polymorph screening, detailed solid-state characterization (XRPD, DSC, TGA), and definitive competitive slurry experiments, researchers can confidently identify the most stable crystalline form of an API like (2S)-1-(ethylamino)propan-2-ol hydrochloride. This foundational knowledge ensures the development of a safe, effective, and consistent pharmaceutical product.

References

-

AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

BCL. (2025, August 30). Understanding the Principles and Applications of Differential Scanning Calorimetry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition [Video]. YouTube. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

-

Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1). Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

Pharmaceutical Technology. (2020, September 29). Understanding Polymorphism to De-Risk Drug Development. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]

-

University of Galway. (n.d.). Solid-State API analysis. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name? Retrieved from [Link]

-

Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]

-

Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. Retrieved from [Link]

-

Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. (n.d.). Retrieved from [Link]

-

The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020, January 1). Retrieved from [Link]

-

Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC. (n.d.). Retrieved from [Link]

-

Organic Process Research & Development. (2012, October 30). Specialized Solid Form Screening Techniques. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Identifying the stable polymorph early in the drug discovery-development process. (2025, August 9). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

PubMed. (2001, July 15). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Retrieved from [Link]

-

ACS Publications. (2018, September 7). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Retrieved from [Link]

Sources

- 1. alfatestlab.com [alfatestlab.com]

- 2. agnopharma.com [agnopharma.com]

- 3. curiaglobal.com [curiaglobal.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. pharmtech.com [pharmtech.com]

- 6. particle.dk [particle.dk]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. 2-Aminopropanol Hydrochloride [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. ICH Official web site : ICH [ich.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Solubility profile of (2S)-1-(ethylamino)propan-2-ol HCl in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2S)-1-(ethylamino)propan-2-ol HCl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (2S)-1-(ethylamino)propan-2-ol hydrochloride (HCl). As a chiral amino alcohol salt, understanding its behavior in aqueous and organic media is fundamental for its application in pharmaceutical development, including formulation, purification, and predicting pharmacokinetic properties. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers a robust framework for evaluating the solubility of this and similar molecules. We will explore the molecular characteristics governing its solubility, provide a detailed methodology for its empirical determination, and present the expected solubility trends across a spectrum of solvents.

Introduction: The Critical Role of Solubility

(2S)-1-(ethylamino)propan-2-ol is a chiral building block whose utility in asymmetric synthesis is significant.[1][2] For pharmaceutical applications, it is commonly converted to its hydrochloride salt to improve stability and handling. The solubility of this active pharmaceutical ingredient (API) is a critical physicochemical parameter that dictates its behavior from the laboratory bench to its clinical application. It directly influences bioavailability, dictates the choice of solvents for synthesis and purification, and is a key factor in designing appropriate dosage forms. This guide provides the foundational knowledge and practical steps to characterize the solubility of (2S)-1-(ethylamino)propan-2-ol HCl.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The structure of (2S)-1-(ethylamino)propan-2-ol HCl features several key functionalities that dictate its interaction with various solvents:

-

Ionic Character: The molecule is the hydrochloride salt of a secondary amine. In solution, it exists as a protonated ethylaminium cation and a chloride anion. This ionic nature is the primary driver of its high solubility in polar solvents, especially water.

-

Hydroxyl Group (-OH): The primary alcohol group is a potent hydrogen bond donor and acceptor. This allows for strong intermolecular interactions with polar protic solvents.

-

Ethylammonium Group (-NH2+ -): The protonated secondary amine acts as a strong hydrogen bond donor.

-

Alkyl Backbone: The short, three-carbon chain is a non-polar feature. In small molecules like this, the polar and ionic characteristics overwhelmingly dominate, but in larger analogues, this hydrocarbon portion would decrease aqueous solubility.[3]

The combination of a salt and a hydroxyl group suggests a high affinity for polar protic solvents. The principle of "like dissolves like" is paramount; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[4]

Conceptual Dissolution in Water

The dissolution of (2S)-1-(ethylamino)propan-2-ol HCl in water is an energetically favorable process driven by strong intermolecular forces. The following diagram illustrates the key interactions.

Caption: Dissolution mechanism of the salt in water.

Predicted Solubility Profile

While specific quantitative data for (2S)-1-(ethylamino)propan-2-ol HCl is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and data from analogous compounds.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Very High | Ion-dipole interactions are dominant. Hydrogen bonding with the hydroxyl and ammonium groups also contributes significantly. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvation is driven by dipole-dipole interactions. The lack of hydrogen bond donation from the solvent makes dissolving the ionic lattice less efficient. |

| Low-Polarity / Non-Polar | Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexane | Very Low to Insoluble | The energy required to break the strong ionic and hydrogen bonds of the solute's crystal lattice is not compensated by weak van der Waals forces with the solvent.[3] |

Experimental Protocol: Equilibrium Shake-Flask Method

To empirically determine the solubility, the equilibrium shake-flask method is a reliable and widely accepted standard.[4] This protocol ensures that the solution has reached its saturation point, providing an accurate measurement of solubility at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity and accuracy. By allowing a supersaturated solution to reach equilibrium over an extended period, it accounts for the kinetics of dissolution and ensures the measured concentration represents the true thermodynamic solubility. Temperature control is critical, as solubility is highly temperature-dependent.

Materials and Equipment

-

(2S)-1-(ethylamino)propan-2-ol HCl

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Toluene)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (2S)-1-(ethylamino)propan-2-ol HCl to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to confirm that the solution is saturated.[4]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (room temperature) or 37 °C (physiological temperature).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[4] Preliminary experiments can be run to determine the point at which the concentration in solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles.[4] This step is critical to avoid artificially high results.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration that falls within the calibrated range of the analytical instrument (e.g., HPLC).

-

Analyze the concentration of (2S)-1-(ethylamino)propan-2-ol HCl in the diluted sample using a validated analytical method. A standard calibration curve must be prepared.

-

-

Calculation:

-

The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility profile of (2S)-1-(ethylamino)propan-2-ol HCl is dominated by its ionic character and its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic solvents like water and alcohols, with significantly lower solubility in aprotic and non-polar organic solvents. This guide provides the theoretical framework to understand this behavior and a detailed, self-validating experimental protocol for its precise quantification. For researchers in drug development, a thorough understanding and empirical determination of this solubility profile are indispensable steps for successful formulation and synthesis endeavors.

References

- Vertex AI Search Result. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search Result. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Test of Amine & Amide - Hydrochloric Acid.

- BenchChem. Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. Amine Unknowns.

- BenchChem. An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications.

- BenchChem. physical properties of (S)-2-(methylamino)propan-1-ol.

- EPA. (2S)-2-(Ethylamino)butan-1-ol Properties.

- BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.

- Sigma-Aldrich. (S)-1-(Ethylamino)propan-2-ol.

- Unknown Source. Solubility of Organic Compounds. Published August 31, 2023.

- Chemistry LibreTexts. 4.4 Solubility. Published June 05, 2019.

Sources

(2S)-1-(Ethylamino)propan-2-ol HCl: A Strategic Chiral Building Block in Medicinal Chemistry

The following technical guide details the role, synthesis, and application of (2S)-1-(ethylamino)propan-2-ol Hydrochloride as a chiral building block.

Executive Summary

(2S)-1-(ethylamino)propan-2-ol Hydrochloride (CAS: 720662-57-7 for free base; HCl salt implied) is a high-value chiral synthon used primarily in the development of

While the isopropyl-amino motif is dominant in blockbuster drugs like Metoprolol and Bisoprolol, the ethyl-amino variant represents a crucial structural analog for Structure-Activity Relationship (SAR) studies and a known process impurity that must be quantified under ICH Q3A/B guidelines. This guide outlines the stereoselective synthesis, quality control, and application of this building block, emphasizing its utility in ensuring enantiomeric purity in downstream APIs.

Chemical Profile & Stereochemistry

| Property | Specification |

| IUPAC Name | (2S)-1-(ethylamino)propan-2-ol hydrochloride |

| Common Name | (S)-N-Ethyl-1-amino-2-propanol HCl |

| Molecular Formula | C |

| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |

| Chiral Center | C2 (S-configuration) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, ethanol |

| pKa | ~9.5 (Secondary amine) |

Stereochemical Rationale:

The (2S) configuration is derived from the chiral pool (typically L-alanine or (S)-propylene oxide). In the context of beta-blockers, the (S)-configuration at the hydroxyl stereocenter is often critical for high affinity binding to the

Synthetic Routes & Manufacturing

The synthesis of (2S)-1-(ethylamino)propan-2-ol relies on the regioselective ring-opening of (S)-propylene oxide . This method is preferred over resolution of racemates due to its high atom economy and retention of stereochemical integrity.

Reaction Mechanism (Regioselective Ring Opening)

The reaction proceeds via an S

Reagents:

-

Precursor: (S)-(-)-Propylene Oxide (CAS: 16088-62-3)[1]

-

Nucleophile: Ethylamine (70% aq. solution or anhydrous gas)

-

Solvent: Methanol or Water (protic solvents assist in epoxide activation)

Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

-

Setup: Charge a high-pressure autoclave or sealed reaction vessel with Methanol (50 mL) .

-

Addition: Cool to 0°C. Add Ethylamine (5 eq, excess) to the solvent. The excess amine prevents the formation of the bis-alkylated byproduct (tertiary amine).

-

Reaction: Slowly add (S)-propylene oxide (10.0 g, 172 mmol) dropwise to maintain internal temperature < 5°C.

-

Heating: Seal the vessel and stir at room temperature for 4 hours , then heat to 40°C for 2 hours to ensure completion.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol and excess ethylamine.

-

Salt Formation: Dissolve the resulting oil in Isopropanol (30 mL) . Cool to 0°C and add HCl in Isopropanol (1.1 eq) dropwise.

-

Isolation: The hydrochloride salt precipitates. Filter, wash with cold diethyl ether, and dry under vacuum.

Yield: Typically 85-92%. Enantiomeric Excess (ee): >99% (dependent on starting epoxide purity).

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis of (2S)-1-(ethylamino)propan-2-ol HCl retaining stereochemistry.

Applications in Drug Development[2][3][4][5]

Impurity Profiling for Beta-Blockers

In the industrial production of beta-blockers like Metoprolol , Bisoprolol , or Atenolol , the primary amine reagent (Isopropylamine) may contain trace amounts of Ethylamine .

-

The Problem: This contamination leads to the formation of "Ethyl-analog" impurities (e.g., N-ethyl-Metoprolol) during the epoxide ring-opening step of the API synthesis.

-

The Solution: (2S)-1-(ethylamino)propan-2-ol HCl is synthesized as a Certified Reference Standard (CRS) . It is coupled with the respective phenol-epoxide intermediate to generate the specific ethyl-impurity, allowing QC labs to establish retention times and response factors for HPLC release testing.

Chiral Building Block for Novel Therapeutics

Researchers utilize this fragment to modulate the lipophilicity (LogP) and steric bulk of the amine side chain.

-

SAR Modulation: Replacing an isopropyl group with an ethyl group reduces steric hindrance around the nitrogen, potentially altering metabolic stability (N-dealkylation rates) and receptor subtype selectivity (

vs -

Fragment-Based Drug Discovery: The 1,2-aminoalcohol motif is a privileged scaffold in CNS-active drugs.

Application Workflow

Figure 2: Utilization of the building block in impurity profiling and new drug synthesis.

Quality Control & Analytical Methods

To ensure the integrity of this chiral building block, the following analytical parameters are mandatory.

Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (low absorption, derivatization may be required) or Refractive Index (RI).

-

Acceptance Criteria: > 98.5% ee.

Chemical Purity (GC-MS)

Due to the low molecular weight and lack of strong chromophores, GC-MS is often superior to HPLC for chemical purity.

-

Derivatization: Trifluoroacetic anhydride (TFAA) is used to derivatize the amine and alcohol groups, improving volatility and peak shape.

-

Impurity Limits: Bis-alkylated amine < 0.5%.

Handling and Stability

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable for >2 years at 2-8°C if protected from moisture.

-

Safety: Causes skin irritation and serious eye damage (H314).[2] Handle with gloves, goggles, and in a fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. (Physicochemical property reference). Available at: [Link] (Accessed via Search Result 1.17).

-

Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. (Context for ethyl-amino impurities in beta-blockers). Available at: [Link] (Accessed via Search Result 1.18).

Sources

Methodological & Application

Application Note: Precision Synthesis of Chiral Beta-Blocker Analogs using (2S)-1-(ethylamino)propan-2-ol HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the specific utility of (2S)-1-(ethylamino)propan-2-ol hydrochloride —a chiral building block distinct from the standard isopropylamine side chain found in many blockbuster beta-blockers.

This guide addresses two primary applications:

-

Synthesis of Novel Beta-Adrenergic Antagonists: Creating "Isopropanolamine" class ligands (e.g., Mrgprx2 antagonists).

-

Impurity Standard Synthesis: Understanding the structural relationship to "Ethyl-Analog" impurities found in Metoprolol and Bisoprolol production.

Executive Summary & Chemical Context[1][2][3][4][5][6]

(2S)-1-(ethylamino)propan-2-ol hydrochloride is a bifunctional chiral building block containing a secondary amine and a secondary alcohol. In the context of beta-blocker synthesis, it serves a specialized role. While classic beta-blockers (e.g., Metoprolol, Atenolol) typically utilize an isopropylamino or tert-butylamino group attached to an aryloxypropanol backbone, the ethylamino variant represents a critical structural modification for:

-

Structure-Activity Relationship (SAR) Studies: Modulating the steric bulk at the nitrogen terminus to alter

/ -

Impurity Profiling: Synthesizing the "Ethyl-Analog" impurities (e.g., Metoprolol Impurity A) often regulated in USP/EP monographs.

-

Novel Scaffold Construction: As seen in recent patents (e.g., Mrgprx2 antagonists), this fragment is used to append a chiral solubilizing tail to aromatic cores via nucleophilic aromatic substitution (

).

Structural Distinction (Critical)

Researchers must distinguish between the two common backbones:

-

Aryloxypropanolamine (Classic Beta-Blockers): Ar-O-CH2-CH(OH)-CH2-NH-R

-

Isopropanolamine (This Compound): CH3-CH(OH)-CH2-NH-Et

This protocol focuses on using the Isopropanolamine scaffold to synthesize N-Aryl or O-Aryl derivatives.

Pre-Reaction Protocol: Salt Neutralization

The hydrochloride salt form offers superior stability and shelf-life but is non-nucleophilic. For all coupling reactions (SNAr, Alkylation, Mitsunobu), the free base must be liberated.

Method A: In-Situ Neutralization (Preferred for SNAr)

-

Reagents: (2S)-1-(ethylamino)propan-2-ol HCl, Diisopropylethylamine (DIPEA) or

. -

Solvent: DMSO or DMF (anhydrous).

-

Procedure:

-

Dissolve the HCl salt (1.0 equiv) in the reaction solvent (0.2 M concentration).

-

Add DIPEA (2.5 equiv). The excess base ensures neutralization and scavenges protons generated during the coupling.

-

Stir for 15 minutes at room temperature before adding the electrophile.

-

Method B: Isolation of Free Base (Preferred for Mitsunobu)

-

Reagents: 4M NaOH, Dichloromethane (DCM).

-

Procedure:

-

Dissolve the salt in minimal water.

-

Adjust pH to >12 using 4M NaOH.

-

Extract exhaustively with DCM (

).[1] -

Dry organic layer over

and concentrate in vacuo at -

Validation:

NMR should show the disappearance of broad ammonium protons (

-

Synthetic Protocols

Protocol A: N-Arylation via Nucleophilic Aromatic Substitution ( )

Application: Synthesis of N-Aryl-beta-amino-alcohol ligands (e.g., novel antagonists). Mechanism: The secondary amine acts as the nucleophile attacking an electron-deficient aromatic ring. The hydroxyl group is less nucleophilic and remains unreacted under these conditions.

Reagents:

-

Nucleophile: (2S)-1-(ethylamino)propan-2-ol (Free base or in-situ).

-

Electrophile: Activated Aryl Fluoride (e.g., 4-fluoronitrobenzene, 2-chloropyrimidine).

-

Base:

(3.0 equiv). -

Solvent: DMSO (anhydrous).

Step-by-Step Procedure:

-

Setup: In a flame-dried flask under

, suspend -

Addition: Add the Aryl Fluoride (1.0 equiv) followed by (2S)-1-(ethylamino)propan-2-ol (1.2 equiv).

-

Reaction: Heat to

. Monitor by HPLC/TLC.-

Note: The secondary amine is sterically hindered; elevated temperatures are required compared to primary amines.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic phase with brine (

) to remove DMSO. -

Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validating Check:

-

Regioselectivity: The product should be the Tertiary Amine .

-

NMR Diagnostic: In

NMR, the aromatic protons ortho to the nitrogen will show a significant upfield shift compared to the starting aryl fluoride due to the electron-donating effect of the amine.

Protocol B: O-Alkylation via Mitsunobu Coupling

Application: Synthesis of ether-linked analogs (inverting the stereochemistry). Mechanism: Reaction of the secondary alcohol with a phenol. Warning: This reaction proceeds with Walden Inversion . Starting with the (2S) alcohol will yield the (2R) ether product.

Reagents:

-

Substrate: Phenol derivative (Ar-OH).

-

Alcohol: (2S)-1-(ethylamino)propan-2-ol (N-Protected form recommended, e.g., N-Boc).

-

Coupling Agents: Triphenylphosphine (

), DIAD or DEAD.

Step-by-Step Procedure:

-

Protection (Crucial): The secondary amine must be protected (e.g., with

) to prevent N-alkylation or interference with the betaine intermediate.-

Pre-step: React free base with

in DCM -> Yields N-Boc-(2S)-1-(ethylamino)propan-2-ol .

-

-

Coupling: Dissolve Phenol (1.0 equiv), N-Boc-Alcohol (1.2 equiv), and

(1.5 equiv) in THF. -

Activation: Cool to

. Add DIAD (1.5 equiv) dropwise. -

Reaction: Warm to RT and stir for 12-24 h.

-

Deprotection: Treat the purified intermediate with TFA/DCM to remove the Boc group.[1]

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the divergent pathways for utilizing this chiral building block.

Caption: Divergent synthetic pathways for (2S)-1-(ethylamino)propan-2-ol. Path A (Top) targets the amine; Path B (Bottom) targets the alcohol with stereochemical inversion.

Quantitative Data & Comparison

Table 1: Comparison of Reaction Parameters for Ethylamino vs. Isopropylamino Analogs

| Parameter | Ethylamino Analog (This Protocol) | Isopropylamino Analog (Standard) | Implication |

| Steric Hindrance | Moderate (Secondary Amine) | High (Secondary Amine + Branching) | Ethylamine is more nucleophilic; SNAr reactions proceed faster. |

| Lipophilicity (LogP) | Lower | Higher | Ethyl analogs are more water-soluble; retention times on RP-HPLC will be shorter. |

| Metabolic Stability | Susceptible to N-dealkylation | More stable | Ethyl analogs are often investigated as short-acting metabolites. |

| Impurity Status | "Impurity A" (in Metoprolol) | Active Pharmaceutical Ingredient | Used as a reference standard for QC release testing. |

Troubleshooting & Optimization

-

Issue: Low Yield in SNAr Coupling.

-

Cause: Competitive formation of the O-arylated product (rare but possible with highly activated electrophiles).

-

Solution: Conduct the reaction at lower temperatures (

) initially. The amine is significantly more nucleophilic than the alcohol; kinetic control favors N-arylation.

-

-

Issue: Racemization.

-

Cause: Harsh basic conditions at high temperatures (

) can cause partial racemization of the chiral center. -

Solution: Use DIPEA instead of inorganic bases if solubility is an issue, and keep T

. Verify ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

-

-

Issue: Hygroscopicity.

-

Observation: The HCl salt is hygroscopic.

-

Handling: Store in a desiccator. Weigh quickly. If the salt is wet, the stoichiometry of the base in Step 2 will be incorrect, leading to incomplete neutralization.

-

References

-

European Patent Office. (2022). EP4054554A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders. (Describes the specific use of (2S)-1-(ethylamino)propan-2-ol as a nucleophile in drug synthesis).

-

BOC Sciences. Metoprolol Impurity A (CAS 109632-08-8). (Identifies the ethyl-analog structure as a key impurity standard in beta-blocker manufacturing).

-

BenchChem. Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. (General protocol for handling chiral amino-propanol building blocks).

-

Journal of Medicinal Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. (Contextualizes the role of amino-alcohol intermediates in classical and modern synthesis).

-

Pharmaffiliates. Metoprolol Succinate - Impurity A. (Provides structural data for the ethylamino-propanol derivative).

Sources

Application Note: Stereoselective Synthesis of (2S)-1-(ethylamino)propan-2-ol Hydrochloride

Abstract & Scope

This application note details a robust, scalable laboratory protocol for the synthesis of (2S)-1-(ethylamino)propan-2-ol hydrochloride . This compound serves as a critical chiral amino-alcohol synthon in the development of beta-blockers and other pharmacophores.

The method utilizes the regioselective nucleophilic ring-opening of (S)-propylene oxide by ethylamine. Unlike reductive amination routes which may compromise enantiomeric excess (ee), this pathway preserves the stereocenter at the C2 position. The protocol emphasizes impurity control—specifically the suppression of the bis-alkylated tertiary amine byproduct—through kinetic control and stoichiometric management.

Reaction Mechanism & Strategy

The synthesis relies on an

-

Regioselectivity: Under basic/neutral conditions, the amine attacks the less sterically hindered primary carbon (C1) of the propylene oxide.

-

Stereochemistry: The chiral center at C2 is not involved in the bond-breaking process; therefore, the (S)-configuration of the starting material is retained in the product.

-

Impurity Control: The primary product (secondary amine) is more nucleophilic than the starting ethylamine. To prevent it from reacting with another molecule of propylene oxide (forming the "bis" impurity), a large molar excess of ethylamine is maintained.

Workflow Diagram

Caption: Figure 1.[1][2] Process flow for the stereoselective synthesis of (2S)-1-(ethylamino)propan-2-ol HCl.

Safety & Handling (Critical)

-

(S)-Propylene Oxide (PO): Class 1B Carcinogen, highly flammable, and volatile (bp 34°C). All operations must occur in a fume hood. Use a sealed pressure vessel or efficient reflux condenser.

-

Ethylamine: Gas at room temperature (bp 16.6°C) or volatile liquid. Causes severe skin burns and eye damage.

-

Exotherm Control: The ring-opening reaction is exothermic. Uncontrolled addition of PO to amine can lead to thermal runaway. Strict temperature control (0-5°C) during addition is mandatory.

Materials & Equipment

| Reagent | Purity/Conc. | Role |

| (S)-(-)-Propylene Oxide | >99%, 99% ee | Chiral Precursor |

| Ethylamine | 70% aq. solution* | Nucleophile |

| Hydrochloric Acid | 4M in Dioxane or Gas | Salt formation |

| Isopropanol (IPA) | HPLC Grade | Solvent/Recrystallization |

| Ethyl Acetate | ACS Grade | Anti-solvent |

*Note: Anhydrous ethylamine (2.0M in MeOH/THF) can be used, but 70% aqueous is often preferred for cost and ease of handling in scale-up, as water promotes the ring-opening via hydrogen bonding.

Experimental Protocol

Step 1: Nucleophilic Ring Opening

-

Setup: Equip a 250 mL jacketed reactor or a pressure-rated round-bottom flask with a magnetic stir bar, an internal temperature probe, and a dropping funnel (pressure-equalizing).

-

Charge Amine: Charge Ethylamine (70% aq, 64.3 g, 1.0 mol, 10 equiv) into the reactor.

-

Rationale: Using 10 equivalents ensures the concentration of the starting amine is always higher than the product, suppressing the formation of

-bis(2-hydroxypropyl)ethylamine.

-

-

Cooling: Cool the amine solution to 0–5°C using a cryostat or ice/salt bath.

-

Addition: Add (S)-Propylene Oxide (5.8 g, 0.1 mol, 1 equiv) dropwise over 60 minutes.

-

Control: Maintain internal temperature < 10°C .[3] If the temperature spikes, stop addition immediately.

-

-

Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Verify consumption of PO via TLC (stain with KMnO4) or GC-FID.

-

Step 2: Workup & Isolation

-

Concentration: Transfer the mixture to a rotary evaporator.

-

Strip Amine: Evaporate the excess ethylamine and water under reduced pressure (bath temp 40–50°C).

-

Note: Ethylamine is volatile. Use a bleach scrubber for the vacuum pump exhaust to neutralize amine vapors.

-

-

Azeotrope: Add isopropanol (50 mL) and re-evaporate to assist in removing residual water. Repeat twice.

-

Crude Oil: You will obtain a viscous, pale yellow oil (Free Base).

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude oil in Isopropanol (30 mL) . Cool to 0°C.[3]

-

Acidification: Slowly add HCl (4M in Dioxane, ~26 mL, 1.05 equiv) or bubble dry HCl gas through the solution.

-

Endpoint: Monitor pH using wet pH paper; aim for pH 2–3.

-

-

Precipitation: The salt may precipitate spontaneously. If not, add Ethyl Acetate (60 mL) dropwise as an anti-solvent to induce crystallization.

-

Filtration: Filter the white solid under vacuum/inert gas (nitrogen).

-

Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

Quality Control & Characterization

Expected Data

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Yield | 85% - 92% | Gravimetric |

| Consistent with structure | 400 MHz (D | |

| Chiral Purity | >99% ee | Chiral HPLC / Polarimetry |

| Identity | Mass Spec | LC-MS |

Analytical Validation

-

H NMR (D

-

Note: Shifts may vary slightly depending on concentration and pH.

-

-

Enantiomeric Excess: Determine using a Chiralcel OD-H column (or equivalent) using Hexane:IPA:Diethylamine mobile phase (on the free base).

Impurity Profile Logic

The graph below illustrates the kinetic competition that necessitates the excess amine strategy.

Caption: Figure 2. Kinetic competition between product formation and over-alkylation.

Troubleshooting

-

Low Yield/Oiling Out:

-

Cause: Residual water prevents crystallization of the HCl salt.

-

Solution: Ensure thorough azeotropic drying with isopropanol or toluene before adding HCl. Use anhydrous ether/EtOAc for precipitation.

-

-

Low Enantiomeric Excess:

-

Cause: High temperature reaction or

character (acid catalyzed opening). -

Solution: Ensure the reaction remains basic (excess amine) and temperature stays below 25°C. Avoid Lewis acids which might scramble the stereocenter.

-

-

Bis-impurity present (>5%):

-

Cause: Insufficient excess of ethylamine.

-

Solution: Increase ethylamine equivalents to 15-20x or use a slow addition of epoxide to a large pool of amine.

-

References

-

Sigma-Aldrich. (S)-1-(Ethylamino)propan-2-ol Product Data & Safety.Link

-

BenchChem. Physical Properties and Synthesis of (S)-2-(methylamino)propan-1-ol (Analogous Protocol).Link

-

Lizza, J. R., & Moura-Letts, G. (2017).[4] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242. Link

-

PubChem. Compound Summary: 1-amino-2-propanol derivatives (CID 69342).Link

-

CymitQuimica. (S)-Propylene Oxide Properties and Reactivity.Link

Sources

Application Note: A Strategic Approach to Optimizing Reaction Conditions for the Synthesis of (2S)-1-(ethylamino)propan-2-ol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the synthesis and optimization of (2S)-1-(ethylamino)propan-2-ol hydrochloride, a crucial chiral building block in pharmaceutical development. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and strategic decisions that drive process optimization. We present a detailed examination of a robust synthetic route via reductive amination, starting from the readily available chiral precursor, (S)-2-aminopropan-1-ol (L-alaninol). Key reaction parameters—including the choice of reducing agent, solvent system, temperature, and pH—are systematically analyzed to achieve high yield, chemical purity, and, most critically, preservation of stereochemical integrity. This guide is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable synthesis for this important intermediate.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs in medicinal chemistry, serving as versatile precursors for complex, biologically active molecules where specific three-dimensional arrangements are paramount for efficacy.[1][2] (2S)-1-(ethylamino)propan-2-ol, the ethyl analog of (S)-N-methylalaninol, is a key intermediate whose stereospecific nature makes it invaluable for creating advanced chiral molecules.[2][3] The primary challenge in its synthesis lies in efficiently forming the C-N bond with the ethyl group while rigorously maintaining the pre-existing stereocenter derived from a chiral pool starting material like L-alanine.[4][5]

Direct alkylation of the primary amine is often problematic, leading to over-alkylation and difficult-to-separate mixtures.[6] Therefore, reductive amination stands out as the superior strategy, offering a controlled, high-yield pathway to the desired secondary amine.[6][7] This document details an optimized protocol for this transformation and the subsequent hydrochloride salt formation.

Synthetic Strategy: The Reductive Amination Pathway

The chosen synthetic route involves a two-step process starting from L-alaninol: (I) a one-pot reductive amination with acetaldehyde to form the free base, (2S)-1-(ethylamino)propan-2-ol, and (II) conversion to its hydrochloride salt for improved stability and handling.

Figure 1: Overall synthetic workflow for (2S)-1-(ethylamino)propan-2-ol hydrochloride.

Optimization of Reductive Amination: A Multi-Parameter Analysis

The success of the synthesis hinges on the careful optimization of the reductive amination step. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced to the target secondary amine.[6][7] The choice of reagents and conditions directly impacts reaction rate, yield, and impurity profile.

Causality of Reagent Selection

Starting Material: L-alaninol is selected as the starting material due to its commercial availability and high enantiomeric purity, derived from the natural amino acid L-alanine.[4][5] This "chiral pool" approach obviates the need for a challenging asymmetric synthesis or chiral resolution.

Carbonyl Partner: Acetaldehyde is the most direct and atom-economical choice for introducing the ethyl group. It reacts with the primary amine of L-alaninol to form the corresponding imine in situ.

Reducing Agent: This is the most critical parameter to optimize. The ideal agent should selectively reduce the C=N bond of the imine without affecting other functional groups and should be practical for the intended scale of the reaction.

-

Sodium Borohydride (NaBH₄): A cost-effective and versatile reducing agent. However, it can also reduce the starting aldehyde if addition is not controlled, leading to ethanol as a byproduct. Its reactivity necessitates careful temperature control.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective agent that is particularly effective at reducing imines in the presence of carbonyls, as the reaction is faster at the slightly acidic pH required for iminium ion formation.[6][7] However, it is toxic and generates cyanide waste, posing safety and disposal challenges.

-

Catalytic Hydrogenation (H₂/Catalyst): An environmentally benign and highly efficient method, particularly for large-scale production.[8] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are commonly used.[8] This method avoids stoichiometric inorganic waste but requires specialized high-pressure equipment.

Impact of Solvent and Reaction Conditions

The solvent must be inert to the reducing agent and capable of dissolving the starting materials and intermediates.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent choices for borohydride reductions. They can participate in hydrogen bonding, which can influence reaction rates.[9] Methanol is often preferred due to its ability to dissolve a wide range of substrates.

-

Temperature: For borohydride reductions, the initial imine formation is often performed at room temperature, followed by cooling (e.g., 0-5 °C) before the addition of the reducing agent to manage the exothermic reaction and minimize side reactions.

-

pH Control: Maintaining a mildly acidic to neutral pH (around 6-7) is often beneficial for reductive aminations, as it facilitates the dehydration of the hemiaminal intermediate to the electrophilic iminium ion, which is readily reduced.[10]

Data-Driven Optimization Summary

The following table summarizes the expected outcomes based on the choice of reducing agent, providing a basis for experimental design.

| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd-C) |

| Solvent | Methanol, Ethanol | Methanol, Ethanol |

| Temperature | 0–25 °C | 25–50 °C |

| Pressure | Atmospheric | 50–100 psi H₂ |

| Typical Yield | 80–90% | >90% |

| Key Advantages | Operational simplicity, low cost | High atom economy, clean, scalable |

| Key Disadvantages | Stoichiometric waste, potential for side reactions | Requires specialized pressure equipment |

| Purity Profile | May contain borate salts and byproducts from aldehyde reduction. | Generally very high purity; catalyst filtration required. |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 4.1: Optimized Reductive Amination with Sodium Borohydride

This protocol is optimized for a laboratory scale with an emphasis on simplicity and high yield.

Figure 2: Workflow for NaBH₄-mediated reductive amination.

Materials:

-

(S)-2-Aminopropan-1-ol (L-alaninol) (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Methanol (10 mL per gram of L-alaninol)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

5 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid solution in isopropanol (e.g., 5-6 M)

Procedure:

-

Imine Formation: To a round-bottom flask equipped with a magnetic stir bar, add (S)-2-aminopropan-1-ol (1.0 eq) and methanol. Stir until fully dissolved. Slowly add acetaldehyde (1.2 eq) to the solution at room temperature. Stir the mixture for 1 hour.

-

Reduction: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]

-

Quenching and Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add deionized water to the residue and basify to a pH > 12 with 5 M NaOH solution. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-1-(ethylamino)propan-2-ol as a crude oil. The product can be further purified by vacuum distillation if necessary.[3]

Protocol 4.2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified (2S)-1-(ethylamino)propan-2-ol free base in a minimal amount of cold isopropanol.

-

Precipitation: While stirring, slowly add a solution of hydrochloric acid in isopropanol dropwise until the solution reaches a pH of approximately 1-2 (tested with pH paper).

-

Crystallization: A white precipitate should form. Continue stirring in an ice bath for 1-2 hours to maximize crystallization.

-

Isolation: Filter the solid product, wash with a small amount of cold isopropanol, and then with diethyl ether.

-

Drying: Dry the resulting white solid under vacuum at 40-50 °C to yield (2S)-1-(ethylamino)propan-2-ol hydrochloride.

Analytical Characterization for a Self-Validating Protocol

To ensure the identity, purity, and stereochemical integrity of the final product, a suite of analytical techniques is mandatory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and rule out major impurities.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base and its hydrochloride salt.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis to determine the enantiomeric excess (% ee) of the product. An appropriate chiral stationary phase must be used to resolve the (S) and (R) enantiomers.[2][3] The % ee should be >99% to confirm that no racemization occurred during the synthesis.

Conclusion

This application note provides a detailed, experience-grounded guide to the optimized synthesis of (2S)-1-(ethylamino)propan-2-ol hydrochloride. By systematically evaluating the critical parameters of the reductive amination reaction—particularly the choice of reducing agent—researchers can implement a robust and scalable process. The provided protocols, when coupled with rigorous analytical validation, establish a self-validating system for producing this high-value chiral intermediate with excellent yield and enantiopurity, suitable for applications in pharmaceutical research and development.

References

- Benchchem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.

- Benchchem. (2025). An In-depth Technical Guide to (2S)-2-(Methylamino)

- Role of catalyst in organic synthesis. (n.d.).

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2022).

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (2013).

- Benchchem. (2025). comparative analysis of (2S)-2-(methylamino)propan-1-ol and other chiral amino alcohols.

- Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (2025).

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Synthesis method of 2-aminopropanol. (n.d.).

- Application Note – Reductive Amin

- Comprehensive Investigation and Exploration of Metoprolol Impurities. (2025). Research Journal of Pharmacy and Technology.

- An Improved Process For The Synthesis Of Propranolol Hydrochloride. (2020). QuickCompany.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Benchchem. (2025). Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.

- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI.

- Method of synthesizing 2-aminopropanol. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. rjptonline.org [rjptonline.org]

Troubleshooting & Optimization

Solving hygroscopicity issues with (2S)-1-(ethylamino)propan-2-ol hydrochloride

Technical Support Center: (2S)-1-(ethylamino)propan-2-ol hydrochloride

Welcome to the technical support guide for (2S)-1-(ethylamino)propan-2-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. As a hydrochloride salt of an amino alcohol, this compound possesses functional groups that make it susceptible to moisture absorption from the atmosphere. This hygroscopicity can lead to significant challenges in handling, stability, and formulation, including physical changes like clumping and deliquescence, as well as potential chemical degradation.

This guide provides a structured, question-and-answer framework to help you characterize the extent of the issue, implement appropriate handling protocols, and design robust formulation strategies to ensure the integrity and performance of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered in the lab.

Q1: My vial of (2S)-1-(ethylamino)propan-2-ol hydrochloride, which was a fine powder, has now formed hard clumps. What is happening?

A: You are observing the effects of hygroscopicity, which is the tendency of a substance to absorb moisture from the air.[1] Hydrochloride salts and hydroxyl groups in a molecule can attract water molecules, leading to physical changes. This can progress from particle agglomeration (clumping) to, in severe cases, complete deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution.[2] This moisture uptake can compromise sample integrity, weighing accuracy, and chemical stability.

Q2: I suspect moisture is affecting my experimental results. What are the immediate signs of a problem?

A: Beyond the obvious physical clumping, key indicators include:

-

Inconsistent Weighing: Difficulty obtaining a stable reading on an analytical balance due to continuous moisture uptake.

-

Poor Powder Flow: The powder may stick to spatulas and glassware, making handling difficult.[3]

-

Altered Dissolution Rates: Changes in the physical form of the solid can impact how quickly it dissolves.

-

Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially reducing the potency of the active ingredient.[4][5][6]

Q3: What are the recommended immediate storage and handling conditions for a new, unopened container?

A: Upon receipt, store the compound in a tightly sealed container, preferably with the manufacturer's seal intact. For long-term storage, a controlled environment with low relative humidity (RH), such as a desiccator containing an active desiccant (e.g., silica gel) or a nitrogen cabinet, is strongly recommended. Avoid storing it in ambient, uncontrolled laboratory conditions.

Q4: Can I use a standard open-air lab bench for weighing and preparing solutions?

A: This is strongly discouraged if the compound is confirmed to be hygroscopic. Exposure to ambient humidity, even for short periods, can lead to significant water uptake. For precise work, weighing and handling should be performed in an environment with controlled humidity, such as a glove box with a dry nitrogen atmosphere or a balance enclosure purged with dry air.[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven solutions to characterize and solve hygroscopicity challenges.

Guide 1: Quantitative Characterization of Hygroscopicity

Objective: To accurately determine the hygroscopicity profile of your specific batch of (2S)-1-(ethylamino)propan-2-ol hydrochloride. This data is essential for setting appropriate handling, storage, and formulation parameters.

Protocol 1: Hygroscopicity Classification using Dynamic Vapor Sorption (DVS)

-

Scientist's Rationale: DVS is a gravimetric technique that provides precise, quantitative data on how much water vapor a sample absorbs or desorbs as a function of relative humidity (RH) at a constant temperature.[2][9][10] This is the gold-standard method for understanding a material's behavior in different environments and is more informative than older, static methods.[9][11]

-

Step-by-Step Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the powder (typically 5-10 mg) onto the DVS sample pan.

-

Drying: Start the experiment with a drying step. Hold the sample at 0% RH at a constant temperature (e.g., 25°C) until the mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the dry baseline mass.

-

Sorption Phase: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step.

-

Desorption Phase: Subsequently, decrease the RH in the same step increments from 90% back down to 0% to assess the reversibility of the water uptake.

-

Data Analysis: Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm. Use the mass gain at 80% RH (after 24 hours of exposure) to classify the material according to the European Pharmacopoeia.[2][12][13]

-

-

Data Interpretation:

| Hygroscopicity Classification | % Mass Increase (at 25°C, 80% RH) | Interpretation & Implications |

| Non-hygroscopic | ≤ 0.12% | Minimal special handling required. |

| Slightly hygroscopic | > 0.12% and < 2% | Handling in low humidity is recommended. |

| Hygroscopic | ≥ 2% and < 15% | Controlled environment (e.g., glove box) is necessary. Formulation will require protective excipients. |

| Very hygroscopic | ≥ 15% | Strict environmental controls are mandatory. Formulation is challenging and may require advanced techniques like co-crystallization or coating. |

| Deliquescent | Absorbs sufficient water to form a liquid | The most challenging category. Requires specialized handling and formulation strategies to create a solid dosage form. |

| Source: European Pharmacopoeia (Ph. Eur.)[1][12][13] |

Protocol 2: Precise Water Content Determination by Karl Fischer Titration

-

Scientist's Rationale: While DVS tells you how a material behaves in response to humidity, Karl Fischer (KF) titration measures the total amount of water present in a sample at a given moment.[14][15] It is a highly specific and accurate method that detects both free and bound water, unlike less specific methods like Loss on Drying (LOD).[5][16] This is crucial for quality control and stability testing.

-

Step-by-Step Methodology (Volumetric Method):

-

Reagent Standardization: Titrate a known amount of a water standard (e.g., sodium tartrate dihydrate) with the Karl Fischer reagent to determine the water equivalence factor (F), typically in mg/mL.[17]

-

Solvent Preparation: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any residual water.

-

Sample Analysis: Accurately weigh and quickly add a sample of (2S)-1-(ethylamino)propan-2-ol hydrochloride to the vessel.

-

Titration: Titrate the sample with the KF reagent until the electrometric endpoint is reached and persists.

-

Calculation: Calculate the water content (% w/w) using the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor (F).[17]

-

-

Self-Validation: Always run a blank and a standard check during each series of measurements to ensure the system is performing correctly. For samples with very low water content (<1%), coulometric Karl Fischer titration is the preferred method for its higher sensitivity.[5]

Guide 2: Decision & Implementation Workflow for Mitigation

Objective: To select and implement the most appropriate strategy to manage hygroscopicity based on your experimental stage and the characterization data obtained in Guide 1.

The following workflow provides a logical decision-making path.

Caption: Decision workflow for managing hygroscopic API.

Guide 3: Formulation and Processing Strategies

Objective: To design a stable solid dosage form of (2S)-1-(ethylamino)propan-2-ol hydrochloride by selecting appropriate excipients and manufacturing processes.

Principle 1: Excipient Selection is Critical

-

Scientist's Rationale: Excipients make up a large portion of a final dosage form and can either protect or compromise a moisture-sensitive API.[18] The goal is to create a microenvironment around the API that limits its exposure to water.

-

Recommended Excipients for Moisture-Sensitive APIs:

| Excipient Class | Example(s) | Function & Rationale | Source(s) |

| Fillers/Diluents | Mannitol (e.g., PEARLITOL®), Anhydrous Lactose, Microcrystalline Cellulose (MCC) | Inherently non-hygroscopic or have low water activity, reducing the amount of free water in the formulation. | [4][19] |

| Moisture Scavengers | Colloidal Silicon Dioxide, Starch 1500® | Possess a high surface area and preferentially adsorb available moisture, acting as an in-formulation desiccant to protect the API. | [19][20] |

| Lubricants | Magnesium Stearate | Hydrophobic nature helps to repel water during processing and storage. | [20] |

| Coatings | Polyvinyl alcohol (PVA) based systems (e.g., Opadry® amb II) | Form a physical barrier on the tablet surface, significantly reducing the rate of moisture ingress from the environment. | [20][21] |

Principle 2: Choose a "Dry" Manufacturing Process

-

Scientist's Rationale: Traditional wet granulation involves adding water or solvents, which is highly detrimental to a hygroscopic API. Dry processing methods are essential to maintain low water content throughout manufacturing.[20]

-

Recommended Processes:

-

Direct Compression (DC): The simplest method. Involves blending the API with DC-grade excipients and compressing directly into tablets. This minimizes processing steps and avoids the addition of any liquid.

-

Dry Granulation (Roller Compaction): If the powder blend has poor flow or compressibility for DC, roller compaction is used. The powder mix is densified between two rollers to form a ribbon, which is then milled into granules for final compression. This process is entirely solvent-free.

-

Principle 3: Consider Advanced Mitigation Strategies

-

Scientist's Rationale: For compounds classified as "very hygroscopic" or "deliquescent," standard formulation approaches may be insufficient. Advanced strategies modify the API at a molecular or particle level to improve its stability.

-

Potential Advanced Strategies:

-

Co-crystallization: Involves forming a new crystalline solid containing the API and a benign co-former. This new crystal lattice can have altered physicochemical properties, including significantly lower hygroscopicity, without changing the API's covalent structure.[21][22][23]

-

Encapsulation: Techniques like spray-drying can be used to encapsulate API particles within a protective polymer matrix, effectively shielding them from environmental moisture.[21][22][24]

-

Guide 4: Ideal Experimental Setup for Handling

Objective: To illustrate the ideal physical setup for routine laboratory handling of a confirmed hygroscopic compound.

Sources

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. particletechlabs.com [particletechlabs.com]

- 3. ultrafil.net [ultrafil.net]

- 4. Low Moisture Excipients for Moisture-Sensitive APIs [roquette.com]

- 5. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 6. Temperature and Humidity Control: Keys to Pharma Manufacturing Success – Global Center for Pharmaceutical Industry [globalpharmacenter.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]

- 9. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 10. skpharmteco.com [skpharmteco.com]

- 11. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. public.jenck.com [public.jenck.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. mt.com [mt.com]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. colorcon.com [colorcon.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmtech.com [pharmtech.com]

- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

Technical Support Center: Optimization of (2S)-1-(ethylamino)propan-2-ol HCl Synthesis

Introduction

The synthesis of (2S)-1-(ethylamino)propan-2-ol via the aminolysis of (S)-propylene oxide is a deceptively simple

This guide moves beyond standard textbook descriptions to address the causality of these failures. It provides a self-validating protocol designed to lock in the correct stereochemistry and minimize impurity profiles.

Module 1: The "Over-Alkylation" Trap (Bis-alkylation)

The Mechanism of Failure

The primary side reaction is the formation of the tertiary amine, 1-[ethyl(2-hydroxypropyl)amino]propan-2-ol .

-

Cause: The product (secondary amine) is often more nucleophilic than the starting material (ethylamine) due to the inductive electron-donating effect of the alkyl group.

-

Kinetic Consequence: If the local concentration of epoxide exceeds that of the ethylamine, the newly formed product will compete for the epoxide, leading to the "runaway" bis-alkylation.

Troubleshooting Guide: Controlling Stoichiometry

| Symptom | Root Cause | Corrective Action |

| High levels of tertiary amine (>5%) | Low Ethylamine:Epoxide ratio. | Increase Ethylamine equivalents to 5–10 eq . |

| Exotherm spikes | Fast addition of epoxide. | Switch to Inverse Addition (add Epoxide to Amine). |

| Oligomer formation | High reaction temperature.[1] | Maintain |

Visualization: Kinetic Competition Pathway

Figure 1: Kinetic pathway showing how the target product becomes a nucleophile for a second attack (k2). High equivalents of Ethylamine suppress k2 by statistically favoring the k1 interaction.

Module 2: Regiocontrol & Stereochemical Integrity

The Regioselectivity Challenge

We require the amine to attack the least substituted carbon (C1) to retain the chiral center at C2.

-

Basic Conditions: Favor steric control (Attack at C1).

-

Acidic/Lewis Acid Conditions: Favor electronic control (Attack at C2), leading to the regioisomer 2-(ethylamino)propan-1-ol and potential racemization via carbocation-like character.

FAQ: Stereochemistry & Regioisomers

Q: Why did my optical rotation drop (low ee%)?

A: You likely had acidic impurities or high temperatures. Acid protonates the epoxide oxygen, weakening the C-O bond and allowing partial

Q: Can I use a Lewis Acid catalyst (e.g.,

Module 3: Salt Formation & Isolation (The "Oiling Out" Issue)

The hydrochloride salt of low molecular weight amino alcohols is notoriously difficult to crystallize because it is highly hygroscopic and tends to form supersaturated oils.

The "Golden Batch" Protocol

Step 1: Reaction

-

Charge Ethylamine (anhydrous, 2.0 M in THF or MeOH) into a reactor. Use 5.0 equivalents relative to the epoxide.

-

Cool to 0°C .

-

Slowly add (S)-Propylene Oxide (1.0 eq) dropwise over 60 minutes.

-

Why: Keeps local concentration of epoxide low, preventing bis-alkylation.

-

-

Allow to warm to 20–25°C and stir for 12 hours.

Step 2: Workup (Critical for Salt Quality)

-

Concentrate the mixture under reduced pressure to remove solvent and excess ethylamine.

-

Note: Ethylamine is volatile (

), so it removes easily.

-

-

Azeotrope: Add toluene and rotovap again to remove trace water/amine.

Step 3: HCl Salt Formation

-

Dissolve the crude oil in dry Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) .

-

Ratio: 5-10 volumes of solvent.

-

-

Cool to 0°C .

-